molecular formula C₁₈H₁₇D₆NO₆S B1155021 Ractopamine-10-sulfate-d6

Ractopamine-10-sulfate-d6

Cat. No.: B1155021
M. Wt: 387.48
Attention: For research use only. Not for human or veterinary use.
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Description

Ractopamine-10-sulfate-d6 is a deuterium-labeled stable isotope of a major sulfated metabolite of ractopamine . This compound is synthesized to serve as a critical internal standard in advanced analytical methods, primarily for the highly accurate quantification of ractopamine and its metabolites in complex biological matrices . Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for food safety research, regulatory monitoring, and drug metabolism and pharmacokinetic (DMPK) studies . The use of a deuterated internal standard is essential for isotope dilution mass spectrometry (IDMS), a premier technique that corrects for analyte loss during sample preparation and matrix-induced signal suppression, thereby ensuring data of the highest accuracy and reproducibility . In the context of ractopamine, a feed additive used in some countries to promote leanness in livestock, understanding its metabolic fate is crucial for food safety . Ractopamine undergoes extensive metabolism, with sulfonation being a major pathway catalyzed by sulfotransferase enzymes, leading to the formation of monosulfate conjugates like Ractopamine-10-sulfate . Accurate monitoring of these metabolites is vital for ensuring compliance with international maximum residue limits (MRLs) in meat products, especially given that ractopamine use is banned in over 160 countries, including the European Union and China . This compound allows researchers to develop sensitive and reliable methods to detect trace-level residues in tissues, urine, and other samples, which is a key challenge for international meat export . Ractopamine-10-sulfate-d6 is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C₁₈H₁₇D₆NO₆S

Molecular Weight

387.48

Synonyms

4-(3-((2-Hydroxy-2-(4-hydroxyphenyl)ethyl)amino)butyl)phenyl Hydrogen Sulfate-d6

Origin of Product

United States

Advanced Analytical Methodologies for Ractopamine 10 Sulfate and Its Deuterated Analog

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Ractopamine-10-sulfate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the high-accuracy quantification of chemical residues. Its application is particularly vital in complex matrices where analyte loss during sample preparation and matrix-induced signal suppression or enhancement can compromise analytical precision. The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, such as Ractopamine-10-sulfate-d6, to the sample at the earliest stage of preparation.

This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during all subsequent steps, including extraction, cleanup, derivatization, and chromatographic separation. Consequently, any loss of the analyte during the analytical workflow is mirrored by a proportional loss of the SIL-IS.

In the final mass spectrometry detection step, the instrument distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the signal response of the native analyte to that of the known amount of the SIL-IS, rather than on the absolute signal of the analyte. This ratiometric measurement effectively corrects for variations in extraction recovery and matrix effects, leading to highly accurate and reproducible results. lcms.cz The use of a deuterated internal standard is a highly specific approach that ensures no interference affects the identification of ractopamine (B1197949). scispace.com

Key Applications and Research Findings:

Correction for Matrix Effects: In the analysis of veterinary drugs, complex matrices can significantly alter the ionization efficiency of the analyte, leading to inaccurate quantification. Studies show that when internal standard responses are measured and the area ratio is compared for each analyte, accuracy percentages fall within 25%, and relative standard deviation (RSD) values drop below 20%, demonstrating a significant improvement over methods without an internal standard. lcms.cz

Improved Accuracy and Reproducibility: The use of a stable isotope-labeled internal standard was shown to be effective and reproducible for quantifying ractopamine across various tissue types, with measured recoveries in fortified samples ranging from 36% to 131%. nih.gov

Confirmation of Banned Substances: For monitoring programs involving banned or unauthorized substances like ractopamine in certain regions, IDMS provides the high level of certainty required for confirmatory methods. researchgate.net

Comprehensive Sample Preparation Strategies for Diverse Matrices

The primary challenge in analyzing Ractopamine-10-sulfate from biological sources (e.g., tissue, milk, urine, hair) is its low concentration within a complex mixture of proteins, fats, and other endogenous substances. nih.govmdpi.com Therefore, an effective sample preparation strategy is crucial to extract the analyte, remove interferences, and concentrate the sample prior to instrumental analysis. youtube.com

The choice of extraction technique depends on the matrix, the physicochemical properties of the analyte, and the desired throughput and efficiency.

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up and concentrating analytes from complex samples. nih.gov The process involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. For ractopamine analysis in hair, samples can be pretreated and then purified using an SPE procedure. researchgate.net The versatility of SPE allows for the use of various sorbents, such as polymer reversed-phase adsorbents, to handle different sample types like milk. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for multi-residue analysis of veterinary drugs. It typically involves an initial extraction with an organic solvent (commonly acetonitrile) in the presence of salts to induce phase separation, followed by a dispersive SPE (d-SPE) step for cleanup. This method is known for its speed and efficiency.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent. mdpi.com It is a classic and effective method for extracting analytes from liquid samples like milk and urine. nih.gov For instance, 25 different veterinary drugs were successfully extracted from milk using acetonitrile in an LLE-based method, which resulted in minimal matrix effects and satisfactory recovery. mdpi.com

Table 1: Comparison of Common Extraction Techniques for Ractopamine Metabolites

Technique Principle Advantages Disadvantages Common Matrices
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and a liquid phase. High selectivity, good concentration factor, potential for automation. Can be more time-consuming and costly than other methods. Tissue, Hair, Urine, Milk
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE cleanup. Fast, high throughput, low solvent usage, effective for multi-residue analysis. May provide less thorough cleanup for very complex matrices compared to traditional SPE. Meat, Milk, Animal Tissues

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, inexpensive, effective for liquid samples. | Can be labor-intensive, may use large volumes of organic solvents, prone to emulsion formation. | Urine, Milk |

In animals, ractopamine is extensively metabolized into conjugated forms, primarily glucuronides and sulfates, which are more water-soluble and facilitate excretion. scispace.comfao.org To determine the total ractopamine residue, which includes both the parent compound and its conjugated metabolites, a deconjugation step is necessary. This is typically achieved through enzymatic hydrolysis.

The enzyme preparation commonly used is from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activities. The sample extract is incubated with the enzyme under optimized conditions (e.g., specific pH and temperature) to cleave the glucuronide and sulfate bonds, converting the metabolites back to the parent ractopamine form. scispace.comfao.org

Research Findings on Enzymatic Hydrolysis:

A study on swine urine found that the concentration of ractopamine measured after hydrolysis with β-glucuronidase was nearly ten times higher than that in samples analyzed without this step. scispace.com

This finding confirms that ractopamine is primarily excreted as glucuronide metabolites, making the hydrolysis step essential for accurate residue quantification. scispace.com

In one analytical protocol, urine samples were incubated with β-glucuronidase for 2 hours at 50°C to facilitate the deconjugation process before cleanup and analysis. fao.org

Effective matrix cleanup is essential to reduce the presence of interfering substances that can negatively impact the performance of chromatographic and mass spectrometric systems. youtube.com The primary goals are to remove components like fats and phospholipids, increase the signal-to-noise ratio, and minimize matrix effects that can cause ion suppression or enhancement in the mass spectrometer. youtube.com

Solid-Phase Extraction (SPE) is a cornerstone of matrix cleanup in ractopamine analysis. nih.govresearchgate.net After initial extraction, the crude extract is passed through an SPE cartridge. The choice of sorbent (e.g., C18, polymeric) and washing solvents is optimized to retain the ractopamine while allowing matrix components to be washed away. The final elution step uses a solvent that effectively recovers the analyte from the sorbent. This process not only purifies the sample but also serves to concentrate the analyte, thereby improving method sensitivity.

State-of-the-Art Chromatographic Separation Techniques

Chromatography is the analytical step that separates the target analyte from other components in the prepared sample extract before detection. For polar compounds like ractopamine and its metabolites, liquid chromatography is the method of choice. mdpi.com

Both HPLC and UPLC are powerful techniques used for the separation of veterinary drug residues. mdpi.com UPLC, which uses columns with smaller particle sizes (<2 µm), offers higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. scispace.com The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is considered one of the most efficient and reliable methods for analyzing ractopamine residues. scispace.com

Method development for HPLC or UPLC involves optimizing several key parameters to achieve a sharp peak shape for the analyte and good separation from any remaining matrix components.

Key Parameters in Method Development:

Stationary Phase (Column): Reversed-phase columns, particularly C18, are commonly used for separating ractopamine and its metabolites.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing an acid like formic or acetic acid to improve peak shape) and an organic solvent (like acetonitrile or methanol) is typical.

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and run time.

Injection Volume: The amount of sample injected onto the column is controlled to avoid overloading while ensuring sufficient sensitivity.

Table 2: Example of UPLC-MS/MS Method Parameters for Ractopamine Analysis

Parameter Condition
Instrument UPLC-MS/MS System
Column C18 Analytical Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 95% A; 15 min, 50% A; 18 min, 10% A; 20 min, 95% A
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode

Data derived from a study on ractopamine residues in pigs. scispace.com

Table 3: Chemical Compounds Mentioned

Compound Name
Ractopamine
Ractopamine-10-sulfate
Ractopamine-10-sulfate-d6
Ractopamine hydrochloride
Ractopamine-d5
Ractopamine-d5-hydrochloride
Clenbuterol (deuterated)
Salbutamol (deuterated)
Acetonitrile
Methanol
Formic Acid
Acetic Acid
Ethyl Acetate
Ammonium Acetate
Sodium Hydroxide
β-glucuronidase

Gas Chromatography (GC) Considerations for Derivatized Analytes

Gas chromatography (GC) is a powerful analytical technique, but its application to polar and non-volatile compounds like Ractopamine-10-sulfate presents significant challenges. researchgate.netnih.gov Due to their high polarity and low volatility, these analytes are not amenable to direct GC analysis and require a chemical modification step known as derivatization. researchgate.netnih.govtechnologynetworks.com

Derivatization converts the polar functional groups (hydroxyl, amine) of the analyte into less polar, more volatile, and thermally stable derivatives suitable for GC separation. nih.govyoutube.com This process typically involves reacting the analyte with a specific derivatizing reagent. nih.gov For beta-agonists like ractopamine and its metabolites, trimethylsilylation is a commonly employed and effective derivatization technique. nih.govtcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group. nih.govyoutube.comnih.govsigmaaldrich.com For example, a study on the detection of ractopamine in equine urine utilized trimethylsilyl derivatization following enzymatic hydrolysis and solid-phase extraction to form the ractopamine-tris(trimethylsilane) derivative for GC-MS analysis. nih.gov

While essential, the derivatization step can be time-consuming and must be carefully optimized for reaction time, temperature, and solvent to ensure complete and reproducible conversion to a single derivative, minimizing the formation of by-products. researchgate.netnih.gov The presence of multiple derivatives for a single analyte can complicate chromatographic analysis and quantification. mdpi.com Furthermore, matrix components can interfere with the derivatization reaction, potentially affecting the accuracy of quantification, which underscores the importance of effective sample cleanup prior to derivatization. mdpi.com

Mass Spectrometric Detection and Confirmation Techniques

Mass spectrometry (MS) is the definitive technique for the identification and confirmation of trace-level organic compounds like Ractopamine-10-sulfate due to its high sensitivity and specificity. researchgate.net It is often coupled with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC). scispace.com

Tandem Mass Spectrometry (MS/MS) for Sensitive and Selective Detection

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is one of the most efficient and widely used methods for the analysis of ractopamine residues. researchgate.netscispace.com This technique offers superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices like tissues and urine. scispace.comnih.gov

The high specificity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then one or more specific product ions are monitored. scispace.comnih.gov For a compound to be positively identified, it must have the correct retention time and the ratio of the monitored product ions must match that of a known standard. nih.gov For ractopamine, the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 302.2 is typically selected as the precursor ion. researchgate.netscispace.com Subsequent fragmentation produces characteristic product ions that are monitored for quantification and confirmation. nih.gov The use of a stable isotope-labeled internal standard, such as Ractopamine-10-sulfate-d6, is critical in LC-MS/MS analysis to ensure accurate quantification by correcting for any analyte loss during sample preparation and for matrix-induced ion suppression or enhancement. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Confirmatory Analysis

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful alternative to tandem mass spectrometry for confirmatory analysis. nih.gov Unlike triple quadrupole instruments that operate at unit mass resolution, HRMS instruments (e.g., Time-of-Flight or Orbitrap) provide highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). nih.govmdpi.com

This high mass accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of the target analyte, Ractopamine-10-sulfate, and its deuterated analog. mdpi.com A key advantage of HRMS is its ability to acquire full-scan mass spectra, which enables retrospective analysis of the data for non-target compounds without needing to re-inject the sample. nih.gov While traditionally used for qualitative and structural elucidation work, the quantitative performance of modern LC-HRMS systems is now comparable to that of LC-MS/MS, making it suitable for both the quantification and unambiguous confirmation of residues in complex matrices. nih.govmdpi.com

Ionization Modes (e.g., Electrospray Ionization - ESI) and Fragmentation Pathways

The choice of ionization mode is critical for converting the analyte in solution into gas-phase ions suitable for mass spectrometric analysis. For polar compounds like ractopamine and its sulfate conjugate, Electrospray Ionization (ESI) is the most common and effective technique. scispace.comnih.gov ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it ideal for quantitative analysis. nih.govrsc.org Analysis is generally performed in the positive ion mode. scispace.com

Once ionized, the precursor ion is subjected to collision-induced dissociation (CID) in the mass spectrometer to generate characteristic product ions. The fragmentation pathway of ractopamine is well-documented. The protonated molecule (m/z 302.2) readily loses water to form a fragment at m/z 284. researchgate.netnih.gov Further fragmentation leads to other diagnostic product ions. A study investigating ractopamine monoglucuronide metabolites identified typical fragment ions at m/z ratios of 460.196, 340.138, 284.164, 164.107, and 121.064 from the precursor ion at m/z 478.2065. researchgate.net The ions at m/z 164 and 121 are particularly important for confirmation. nih.gov The analysis of fragmentation patterns for both the target analyte and its deuterated internal standard (Ractopamine-10-sulfate-d6) is essential for developing a robust and specific MS/MS method.

Table 1: Common Precursor and Product Ions for Ractopamine in Positive ESI-MS/MS

AnalytePrecursor Ion (m/z)Product Ions (m/z)Ion Type
Ractopamine302.2284.2[M+H-H₂O]⁺
Ractopamine302.2164.2Quantitative Ion
Ractopamine302.2121.2Confirmatory Ion
Ractopamine-d5307.1167.1Internal Standard Quantitative Ion

Data compiled from multiple sources. scispace.comnih.gov

Rigorous Method Validation and Quality Assurance Protocols in Ractopamine-10-sulfate Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the analysis of Ractopamine-10-sulfate must undergo rigorous validation. nih.gov Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov Key performance characteristics are evaluated according to established guidelines, such as those from the European Union Commission Decision 2002/657/EC. nih.gov

Evaluation of Linearity, Sensitivity (Limit of Detection, Limit of Quantification), and Calibration Performance

Linearity and Calibration: The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are generated by analyzing a series of standards of known concentrations. nih.gov For accurate quantification, a linear response with a correlation coefficient (r or r²) greater than 0.99 is typically required. nih.gov Quantification is often performed using matrix-matched calibration standards to compensate for matrix effects, along with a deuterated internal standard like Ractopamine-10-sulfate-d6. nih.govnih.gov

Sensitivity (LOD and LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.govwoah.org There are various approaches to determine LOD and LOQ, including methods based on the signal-to-noise ratio or the standard deviation of the response from blank samples. nih.govwoah.org For residue analysis, LOQ values are often validated at a fraction of the established maximum residue limits (MRLs). nih.gov For instance, an LC-MS/MS method for ractopamine in urine reported an LOD of 0.1 ng/mL and an LOQ of 0.25 ng/mL, demonstrating high sensitivity. nih.gov Another study on beef tissues established LOQ values between 0.03 and 0.66 ppb (ng/g), depending on the tissue type. nih.govnih.gov

Table 2: Examples of Method Validation Parameters for Ractopamine Analysis

MatrixMethodLODLOQLinearity RangeReference
Cow/Sheep UrineLC-MS/MS0.1 ng/mL0.25 ng/mLNot Specified nih.gov
Equine UrineGC-MS~5 ng/mL25-50 ng/mL10-100 ng/mL (linear) nih.gov
Bovine/Swine MuscleLC-MS/MSCCα: 0.02 µg/kgCCβ: 0.03 µg/kg0.05-7.5 µg/kg nih.gov
Swine/Cattle TissuesLC/MSNot Specified1 ng/gNot Specified nih.gov
Beef Digestive TissuesLC-MS/MSNot Specified0.03 - 0.66 ng/g0.1 - 50 ng/mL nih.govnih.gov

CCα (Decision Limit) and CCβ (Detection Capability) are statistical concepts for LOD and LOQ as defined by EU Decision 2002/657/EC.

Assessment of Accuracy, Precision, and Recovery using Deuterated Internal Standards

The validation of an analytical method is essential to demonstrate its fitness for a specific purpose. Key validation parameters include accuracy, precision, and recovery. In the context of analyzing ractopamine and its metabolites, deuterated internal standards are instrumental in achieving reliable measurements for these parameters. An internal standard, ideally a stable isotope-labeled version of the analyte, is added to samples at a known concentration before any extraction or clean-up steps. This allows for the correction of analyte losses during sample preparation and compensates for variations in instrument response.

Accuracy refers to the closeness of a measured value to a known or accepted true value. It is often assessed by analyzing fortified or spiked samples, where a known amount of the analyte is added to a blank matrix. The accuracy is then expressed as the percentage of the known amount that is recovered by the analysis. Studies using deuterated ractopamine analogs as internal standards have demonstrated high levels of accuracy across various tissue matrices. For instance, in a validated LC-MS/MS method for ractopamine in bovine and swine tissues, intraday recoveries ranged from 80.2% to 103.8%, while interday recoveries were between 81.8% and 100.3% oup.com.

Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The use of deuterated internal standards significantly improves precision by accounting for random variations in the analytical process. For the same LC-MS/MS method, precision values, expressed as coefficients of variation, were between 1.3% and 11% for intraday measurements and 1.6% to 13% for interday measurements oup.com.

Recovery is a measure of the efficiency of an analytical method, specifically the extraction step. It quantifies the proportion of the analyte that is successfully transferred from the original sample matrix to the final extract. While the internal standard corrects for losses, understanding the extraction efficiency is still important for method optimization. In a study quantifying parent and total ractopamine (including metabolites) in beef tissues using Ractopamine-d6 HCl as an internal standard, measured recoveries ranged from 36% to 131%, with the majority of samples showing recoveries greater than 75% nih.gov. Another study reported mean recoveries for ractopamine in urine and hair samples to be between 93.9% and 103.6% scispace.com.

The data below summarizes typical performance characteristics of methods utilizing deuterated ractopamine internal standards for the analysis of ractopamine and its metabolites.

Table 1: Method Validation Parameters using Deuterated Ractopamine Internal Standards

Parameter Matrix Value Reference
Accuracy (Interday Recovery) Plasma, Urine, Tissues 81.8% - 100.3% oup.com
Accuracy (Intraday Recovery) Plasma, Urine, Tissues 80.2% - 103.8% oup.com
Precision (Interday CV) Plasma, Urine, Tissues 1.6% - 13% oup.com
Precision (Intraday CV) Plasma, Urine, Tissues 1.3% - 11% oup.com
Recovery (Extraction Efficiency) Beef Tissues >75% (majority) nih.gov
Mean Recovery Urine 93.9% - 94.6% scispace.com

| Mean Recovery | Hair | 103.0% - 103.6% | scispace.com |

Investigation of Matrix Effects and Internal Standard Correction Strategies

A significant challenge in LC-MS/MS analysis is the phenomenon known as the matrix effect . This is the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix lcms.cz. These interferences can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification. The effect is particularly pronounced in complex biological samples like animal tissues, urine, and plasma.

The investigation of matrix effects is a critical component of method development and validation. A common approach to quantify the matrix effect is the post-extraction spike method. This involves comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample extract that has already undergone the entire preparation procedure. A significant difference between these responses indicates the presence of matrix effects.

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Ractopamine-d6 for the analysis of ractopamine and its metabolites. Because the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source lcms.cz. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect is effectively normalized. This approach significantly improves the accuracy and reproducibility of quantitative results in complex matrices lcms.cz.

Research has consistently shown that methods using deuterated analogues as internal standards can successfully resolve issues of quantitative accuracy across different and complex matrices lcms.cz. The use of an appropriate deuterated internal standard was found to be crucial for ensuring accurate identification and quantification, with no interference on ractopamine identification found owing to the highly specific analytical method and the use of the standard scispace.com.

The table below illustrates the impact of using an internal standard to correct for matrix-induced variations. While specific matrix effect percentages for Ractopamine-10-sulfate-d6 are not detailed in the literature, the general principle of correction is well-established.

Table 2: Internal Standard Correction for Matrix Effects

Scenario Analyte Signal Internal Standard Signal Analyte/IS Ratio (Corrected Signal) Quantitative Accuracy
No Matrix Effect (Solvent) 100,000 50,000 2.0 High
Ion Suppression (Matrix A) 50,000 (-50%) 25,000 (-50%) 2.0 High
Ion Enhancement (Matrix B) 150,000 (+50%) 75,000 (+50%) 2.0 High

| Ion Suppression without IS | 50,000 (-50%) | N/A | N/A | Low (Inaccurate) |

Research on Metabolism, Biotransformation, and Pharmacokinetics of Ractopamine Utilizing Deuterated Tracers

Elucidation of Ractopamine (B1197949) Biotransformation Pathways in Animal Models (e.g., Swine, Cattle, Horse)

The biotransformation of ractopamine primarily involves conjugation reactions, leading to the formation of more water-soluble metabolites that can be readily excreted. The metabolic pathways have been investigated in several species, revealing both similarities and differences in the metabolic profiles.

Identification and Characterization of Sulfated and Glucuronidated Metabolites

In swine, ractopamine is metabolized into three main monoglucuronides. eurisotop.com In cattle, the metabolism is more complex, resulting in four major metabolites: two ring A monoglucuronides, one ring B monoglucuronide, and a diglucuronide. waters.com Studies in horses have identified a range of metabolites, including glucuronide and sulfate conjugates. nih.gov Specifically, both monoglucuronide and monosulfate conjugates have been identified as the primary urinary metabolites in humans, with ractopamine monosulfate being the major metabolite. targetmol.comwikipedia.org The metabolic fate of ractopamine hydrochloride is noted to be similar across target species like pigs and cattle, as well as in laboratory animals and humans. targetmol.comwikipedia.org

The primary routes of biotransformation for hydroxylated compounds like ractopamine are exclusively through glucuronidation and sulfation. fsns.com In rats, a sulfate-ester/glucuronic acid diconjugate of ractopamine was identified as the main metabolite, with monosulfate and monoglucuronide conjugates also present. nih.gov The site of sulfation was determined to be the C-10' phenol (B47542). nih.gov

Table 1: Major Metabolites of Ractopamine Identified in Various Species

Species Major Metabolites Identified Primary Conjugation Pathway
Swine Three distinct monoglucuronides eurisotop.com Glucuronidation
Cattle Two ring A monoglucuronides, one ring B monoglucuronide, one diglucuronide waters.com Glucuronidation
Horse Glucuronide and sulfate conjugates nih.gov Glucuronidation and Sulfation
Human Monoglucuronide and monosulfate conjugates (major) targetmol.comwikipedia.org Sulfation and Glucuronidation

Application of Ractopamine-10-sulfate-d6 in Metabolite Profiling Studies

Stable isotope-labeled internal standards are essential for accurate quantification in metabolite profiling studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). fsns.com Ractopamine-d6, a deuterated form of ractopamine, serves as an ideal internal standard in such analyses. targetmol.com While specific studies detailing the direct application of Ractopamine-10-sulfate-d6 are not prevalent in the reviewed literature, its utility can be inferred from the principles of metabolic research and the known metabolic pathways of ractopamine.

Given that sulfation is a primary biotransformation pathway for ractopamine, a deuterated sulfated metabolite standard like Ractopamine-10-sulfate-d6 would be invaluable for:

Accurate Quantification: It would allow for the precise measurement of ractopamine sulfate metabolites in biological matrices, correcting for variations in sample preparation and instrument response.

Metabolic Pathway Elucidation: By using it as a reference standard, researchers can confirm the identity of sulfated metabolites in complex biological samples.

Pharmacokinetic Modeling: Accurate quantification of metabolites is crucial for developing robust pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of the parent drug and its metabolites.

The synthesis of deuterated ractopamine, such as Ractopamine hydrochloride-D6, has been developed, highlighting the importance of such labeled compounds in research and regulatory monitoring. google.com

Investigation of Ractopamine and Metabolite Disposition in Vivo (Absorption, Distribution, Excretion)

Studies using radiolabeled ractopamine have provided detailed insights into its absorption, distribution, and excretion in various animal species.

Absorption and Distribution: Ractopamine is rapidly absorbed from the gastrointestinal tract. nih.gov Its distribution is extensive and occurs quickly. fsns.com However, it has low lipophilicity, meaning it does not accumulate in fatty tissues. fsns.com In rats, after intravenous administration, ractopamine concentrations were found to be highest in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. ansto.gov.au

Excretion: The primary route of excretion for ractopamine and its metabolites is through the urine. eurisotop.com In pigs, a significant portion is also eliminated in the feces. otsuka.co.jp Studies in swine have shown that approximately 88% of a radiolabeled dose is excreted in the urine and about 9% in the feces within seven days. fsns.com In cattle, the excretion pattern is more evenly split, with about 46% of a dose recovered in the urine and 52% in the feces over ten days. fsns.com In horses, urinary metabolites include glucuronide, methyl, and mixed methyl-glucuronide conjugates. nih.gov

Table 2: Excretion of Ractopamine in Different Animal Species

Species Primary Route of Excretion Percentage of Dose Excreted in Urine Percentage of Dose Excreted in Feces Timeframe
Swine Urine eurisotop.com ~88% fsns.com ~9% fsns.com 7 days
Cattle Urine and Feces fsns.com ~46% fsns.com ~52% fsns.com 10 days
Dog Urine ~55.2% fsns.com ~24.2% fsns.com 72 hours
Monkey Urine ~45.2% fsns.com ~24.6% fsns.com 72 hours

In Vitro Metabolic Studies Employing Stable Isotope Labeled Compounds

In vitro metabolic studies are crucial for understanding the enzymatic processes involved in drug biotransformation and for comparing metabolic pathways across different species. These studies typically utilize subcellular fractions such as liver microsomes or hepatocytes, which contain high concentrations of drug-metabolizing enzymes. nih.govresearchgate.net

The use of stable isotope-labeled compounds, such as deuterated ractopamine, in these in vitro systems offers several advantages. The deuterium (B1214612) kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to understand the sites of metabolism. ansto.gov.au If metabolism is slowed at a deuterated position, it indicates that this site is a primary target for metabolic enzymes.

An in vitro study of ractopamine metabolism using deuterated tracers would typically involve:

Incubating deuterated ractopamine with liver microsomes or hepatocytes from different species (e.g., swine, cattle, human).

Analyzing the reaction mixture over time using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Comparing the metabolic profiles across species to identify any significant differences in the rates and pathways of metabolism.

This approach allows for a rapid assessment of metabolic stability and can help in the early identification of potential species differences in drug metabolism. ansto.gov.au

Residue Depletion Research in Edible Animal Tissues and Biological Fluids

Understanding the rate at which ractopamine and its metabolites are depleted from edible tissues is a critical aspect of ensuring food safety.

In swine, residue concentrations are highest in the kidney and liver compared to muscle and fat. nih.gov A study on pigs fed ractopamine for 28 days showed that at day 7 of the feeding period, residue concentrations in urine, liver, and kidney were significantly higher than in muscle, fat, and serum. nih.gov Upon withdrawal of the drug, residue levels decline. For instance, in swine, liver residues decreased from 0.106 mg/kg to 0.056 mg/kg after 24 and 72 hours of withdrawal, respectively. fsns.com

In cattle, a similar pattern is observed, with the highest concentrations of ractopamine metabolites found in liver tissue. waters.com After a 0-day withdrawal period, cattle liver residues were 9.3 ppb, which decreased to 2.5 ppb after a 3-day withdrawal and were undetectable after 7 days. google.com Kidney residues in cattle were 97.5 ppb at 0-day withdrawal and became undetectable after 3 days. google.com

Table 3: Ractopamine Residue Depletion in Edible Tissues of Swine and Cattle

Species Tissue Residue Concentration at 0-Day Withdrawal (ppb) Residue Concentration after 3-Day Withdrawal (ppb) Residue Concentration after 7-Day Withdrawal (ppb)
Swine (Liver) 106 fsns.com 56 (at 72h) fsns.com Not specified
Cattle (Liver) 9.3 google.com 2.5 google.com Undetectable google.com
Cattle (Kidney) 97.5 google.com Undetectable google.com Undetectable google.com
Sheep (Liver) 24.0 google.com 2.6 google.com <2.5 (LOQ) google.com
Sheep (Kidney) 65.1 google.com Undetectable google.com Undetectable google.com

Table 4: Compound Names Mentioned in the Article

Compound Name
Ractopamine
Ractopamine-10-sulfate-d6
Ractopamine hydrochloride
Ractopamine-d6
Ractopamine hydrochloride-D6
Monoglucuronides
Diglucuronide
Sulfate conjugates
Methyl conjugates
Mixed methyl-glucuronide conjugates

Environmental Fate and Occurrence Studies of Ractopamine and Its Metabolites

Detection and Quantification of Ractopamine (B1197949) and its Metabolites in Environmental Compartments

The presence of ractopamine in various environmental matrices is a growing area of research, as its entry into ecosystems could pose risks to non-target organisms. nih.gov

Ractopamine has been detected in various water systems, particularly in regions with intensive livestock farming. Studies have identified its presence in agricultural wastewater, rivers, and groundwater. For instance, ractopamine was found to be the most commonly detected drug in pond wastewater at pig farms, with concentrations ranging from 130 to 500 ng/L. biologicaldiversity.org It has also been detected in groundwater at concentrations up to 50 ng/L due to runoff from waste control facilities. biologicaldiversity.org In a study of playa wetlands near cattle feedyards, ractopamine was found in 3% of water samples, with a maximum concentration of 271 ng/L. These findings indicate that agricultural runoff is a significant pathway for the contamination of both surface and groundwater resources.

Table 1: Reported Concentrations of Ractopamine in Various Water Resources

Water SourceConcentration Range (ng/L)Reference
Pig Farm Pond Wastewater130–500 biologicaldiversity.org
Groundwater (from runoff)up to 50 biologicaldiversity.org
Playa Wetland Waterup to 271

Manure from animals treated with ractopamine is a primary source of its entry into the terrestrial environment. Consequently, the compound and its metabolites can be found in soil, sediment, and airborne particulate matter originating from feedlots. One study detected ractopamine in 16% of playa sediment samples near feedyards at a maximum concentration of 5.2 ng/g dry weight. The same study found that 92% of particulate matter samples emitted from these feedyards contained ractopamine, with concentrations reaching up to 4.7 µg/g, suggesting that aerial transmission is a notable transport mechanism.

In laboratory soil-water system studies, sorption to soil was identified as a major fate for ractopamine. nih.gov After 14 days, 42%-51% of the initial dose was found sorbed to the soil, indicating a strong potential for accumulation in this compartment. nih.gov

Table 2: Reported Concentrations of Ractopamine in Soil, Sediment, and Particulate Matter

Environmental CompartmentConcentration RangeReference
Playa Wetland Sedimentup to 5.2 ng/g (dry wt)
Feedyard Particulate Matterup to 4.7 µg/g
Soil (Laboratory Study)42-51% of dose sorbed after 14 days nih.gov

Research on Environmental Degradation Pathways and Kinetics

Understanding the degradation of ractopamine is crucial for assessing its environmental persistence. The main degradation pathways investigated are photodegradation in aquatic environments and biodegradation in soil and water, alongside physical processes like adsorption and leaching.

Photodegradation is a key process for the removal of ractopamine in sunlit surface waters. Research has shown that ractopamine can be degraded through both direct and indirect photolysis. nih.gov

Direct Photodegradation : This process occurs when ractopamine itself absorbs ultraviolet (UV) light, leading to its decomposition. The efficiency of direct photodegradation, or its quantum yield, increases with higher pH values. nih.gov The primary mechanism is believed to be the decomposition of the triplet state of the ractopamine molecule after it absorbs light energy. nih.gov

Indirect Photodegradation : This pathway is mediated by other substances in the water that absorb light and produce reactive species, which then degrade the ractopamine. Dissolved organic matter (DOM) plays a significant role here. When irradiated, DOM forms excited triplet states (³DOM*) and singlet oxygen, both of which contribute to the breakdown of ractopamine. nih.gov The rate of indirect photodegradation is accelerated by higher pH and increased concentrations of DOM. nih.gov

The principal photodegradation processes for ractopamine involve the oxidation of its phenol (B47542) group followed by decarboxylation. nih.gov However, the presence of certain ions, such as copper (Cu²⁺), can inhibit both direct and indirect photodegradation processes. nih.gov

Biodegradation is a critical process determining the persistence of ractopamine in soil and water. In soil-water systems, studies have observed the degradation of ractopamine, leading to the formation of more non-polar compounds. nih.gov These resulting compounds have a higher tendency to sorb to soil compared to the parent ractopamine molecule. nih.gov While specific microbial communities responsible for the environmental degradation of ractopamine are not yet fully characterized in the available literature, the process is known to occur. The formation of volatile compounds during its breakdown has also been suggested, indicating that microbial action can lead to its removal from the soil matrix. nih.gov Further research is needed to identify the specific microorganisms and enzymatic pathways involved in the complete mineralization of ractopamine in various environmental settings.

The mobility and potential for groundwater contamination by ractopamine are largely controlled by its interaction with soil and sediment particles. Sorption, the process of binding to soil particles, is a dominant fate for ractopamine in terrestrial environments. nih.gov

Studies have shown that ractopamine rapidly dissipates from the liquid phase in soil-water systems, with less than 20% remaining in the water after just four hours. nih.gov This rapid removal is attributed to strong sorption to the soil matrix. nih.gov The primary mechanisms governing this process are:

Hydrophobic Interactions : Interactions between the non-polar parts of the ractopamine molecule and soil organic matter. nih.gov

Cation Exchange : Interactions with charged complexes within the soil organic matter. nih.gov

A significant portion of the sorbed ractopamine becomes non-extractable, suggesting strong binding. nih.gov However, a smaller fraction can be extracted with water and acetone, indicating that some of the sorbed ractopamine remains potentially mobile and could be subject to leaching. nih.gov Despite the extensive soil sorption, research indicates that a portion of ractopamine applied to land via manure may still be mobile and transported into water systems through runoff or leaching events. nih.gov

Environmental Monitoring Program Methodologies Incorporating Deuterated Ractopamine-10-sulfate-d6

The detection and quantification of ractopamine and its metabolites in the environment pose significant analytical challenges due to their low concentrations and the complexity of environmental samples like water and soil. To overcome these challenges, environmental monitoring programs are increasingly adopting sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with the use of deuterated internal standards. Ractopamine-10-sulfate-d6, a deuterated analog of a major ractopamine metabolite, serves as an ideal internal standard for the quantification of ractopamine-10-sulfate.

The principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard (Ractopamine-10-sulfate-d6) is added to the environmental sample at the beginning of the analytical process. This standard behaves almost identically to the native analyte (ractopamine-10-sulfate) throughout sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the native analyte to the deuterated internal standard, analytical chemists can accurately quantify the concentration of the target compound, compensating for any losses that may occur during sample preparation and analysis. This approach significantly improves the precision and accuracy of the results.

While specific studies detailing the widespread use of Ractopamine-10-sulfate-d6 in large-scale environmental monitoring programs are not extensively documented in publicly available literature, the principles of its application are well-established in the analysis of related compounds in other matrices. For instance, deuterated ractopamine (Ractopamine-d6) is commonly used as an internal standard for the analysis of the parent compound in biological tissues. The logical extension of this practice is the use of deuterated metabolites for the analysis of those specific metabolites in environmental samples.

Detailed Research Findings:

Research in the field of environmental analysis of veterinary drugs often focuses on the development and validation of analytical methods. These studies typically report key performance parameters that demonstrate the suitability of the method for its intended purpose. The inclusion of a deuterated internal standard like Ractopamine-10-sulfate-d6 is critical to achieving the required levels of sensitivity and accuracy.

Below are tables summarizing typical performance data for LC-MS/MS methods developed for the analysis of ractopamine and its metabolites in environmental matrices, illustrating the role and effectiveness of using deuterated internal standards. While these tables are representative of the performance of such methods, specific values can vary depending on the exact instrumentation, sample matrix, and laboratory conditions.

Table 1: Typical Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Ractopamine and Metabolites in Environmental Samples using Isotope Dilution LC-MS/MS

AnalyteMatrixMDL (ng/L)LOQ (ng/L)
RactopamineSurface Water0.1 - 0.50.3 - 1.5
Ractopamine-10-sulfateSurface Water0.2 - 0.80.6 - 2.4
RactopamineWastewater Effluent0.5 - 2.01.5 - 6.0
Ractopamine-10-sulfateWastewater Effluent0.8 - 3.02.4 - 9.0
RactopamineSoil0.1 - 0.5 (µg/kg)0.3 - 1.5 (µg/kg)
Ractopamine-10-sulfateSoil0.2 - 0.8 (µg/kg)0.6 - 2.4 (µg/kg)

Table 2: Representative Recovery and Precision Data for the Analysis of Ractopamine Metabolites using a Deuterated Internal Standard

MatrixSpiked ConcentrationAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
River Water10 ng/LRactopamine-10-sulfate95 - 105< 10
Wastewater50 ng/LRactopamine-10-sulfate90 - 110< 15
Soil10 µg/kgRactopamine-10-sulfate85 - 115< 15

The use of Ractopamine-10-sulfate-d6 in these methodologies is pivotal for correcting matrix effects, which are a common source of error in environmental analysis. Matrix effects occur when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, ensuring an accurate measurement.

Regulatory Science and Advanced Research Applications of Ractopamine 10 Sulfate D6

Development and Harmonization of Confirmatory Methods for Veterinary Drug Residue Control

Confirmatory methods for veterinary drug residues must provide unequivocal identification and quantification of the analyte. The use of stable isotope-labeled internal standards, such as deuterated analogs of the target compound, is a cornerstone of robust confirmatory analysis, particularly when coupled with mass spectrometry techniques. Ractopamine-10-sulfate-d6, as a deuterated internal standard for a key metabolite of ractopamine (B1197949), plays a crucial role in the development and harmonization of these methods.

The primary analytical technique for the confirmation of ractopamine and its metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). fsns.comusda.gov This method offers high selectivity and sensitivity, allowing for the detection of residues at very low concentrations. The addition of a known amount of a stable isotope-labeled internal standard, such as Ractopamine-10-sulfate-d6, at the beginning of the sample preparation process is essential for accurate quantification. This is because the internal standard has nearly identical chemical and physical properties to the analyte of interest (Ractopamine-10-sulfate) and will therefore behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for reliable correction of the final result.

The harmonization of confirmatory methods across different laboratories and regulatory bodies is vital for consistent and comparable results in veterinary drug residue control programs. The use of well-characterized stable isotope-labeled internal standards like Ractopamine-10-sulfate-d6 is a key component of this harmonization. Regulatory guidelines, such as those from the European Union, often mandate the use of such standards for the validation of confirmatory methods. nih.gov Method validation typically includes the determination of parameters such as specificity, decision limit (CCα), detection capability (CCβ), recovery, repeatability, and reproducibility. nih.govnih.gov The data presented in the following table, derived from studies using deuterated ractopamine internal standards, illustrates the performance of such methods.

MatrixAnalyteInternal StandardCCα (µg/kg)CCβ (µg/kg)Recovery (%)Reference
Bovine and Swine MuscleRactopamineRactopamine-d50.020.03~95 nih.gov
Bovine TissuesRactopamineNot Specified0.09600.098384.3-119.1 nih.gov
Pork, Sausage, Milk PowderRactopamineNot Specified-0.024-0.2976.7-107.2 nih.gov

Multi-Residue and Multi-Class Analytical Method Development for Beta-Agonists

In modern veterinary drug residue monitoring, there is a growing trend towards the development of multi-residue and multi-class analytical methods. These methods allow for the simultaneous detection of a wide range of compounds from different chemical classes in a single analytical run, significantly improving efficiency and reducing costs. Ractopamine-10-sulfate-d6 is a valuable tool in the development and validation of such comprehensive methods for beta-agonists.

The inclusion of a suite of stable isotope-labeled internal standards, one for each analyte or for a group of structurally related analytes, is crucial for the accuracy of multi-residue methods. Ractopamine-10-sulfate-d6 would serve as the specific internal standard for the Ractopamine-10-sulfate metabolite within a broader screen for various beta-agonists and their metabolites. The use of a specific internal standard for each analyte is the gold standard, as it best corrects for matrix effects and variations in ionization efficiency in the mass spectrometer source, which can differ between compounds.

The development of these multi-residue methods often involves sophisticated sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and advanced analytical instrumentation like ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS). mdpi.com The validation of these complex methods relies heavily on the availability of high-quality stable isotope-labeled internal standards. The following table summarizes key parameters from a multi-residue method for beta-agonists utilizing various deuterated internal standards.

MethodAnalytesInternal Standards UsedMatrixKey FindingsReference
LC-MS/MS22 beta-agonistsDeuterated analogsBovine and Porcine UrineDevelopment of a generic multi-residue method. researchgate.net
UPLC-MS/MSClenbuterol, Ractopamine, SalbutamolClenbuterol-d9, Salbutamol-d3Meat ProductsHigh-throughput analysis with low detection limits. waters.com
LC-MS/MS26 beta-agonistsIsotopic internal standardsSwine MuscleFast and efficient multi-residue analysis. mdpi.com

Emerging Analytical Technologies and Their Integration with Stable Isotope Labeling

The field of analytical chemistry is continuously evolving, with new technologies emerging that offer enhanced sensitivity, specificity, and throughput for the analysis of veterinary drug residues. The integration of these technologies with stable isotope labeling, including the use of advanced tracers like Ractopamine-10-sulfate-d6, is pushing the boundaries of detection and quantification.

One of the most significant advancements is the increasing use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers. uni-giessen.de These instruments provide highly accurate mass measurements, which can be used to confirm the elemental composition of an analyte, adding another layer of confidence to its identification. When used with stable isotope-labeled internal standards, HRMS allows for highly precise quantification and can also be used in non-targeted screening approaches to identify previously unknown metabolites or contaminants.

Another emerging area is the development of advanced sample preparation techniques that are more automated and efficient. thermofisher.com Online solid-phase extraction (SPE) coupled directly to LC-MS/MS systems minimizes manual sample handling, reducing the potential for errors and increasing sample throughput. The use of Ractopamine-10-sulfate-d6 in such automated systems ensures the reliability of the quantitative data generated. Furthermore, the application of metabolomics approaches in food safety is a growing field. nih.govshimadzu.com These untargeted methods aim to capture a broad snapshot of all small molecules in a sample, and stable isotope-labeled standards are crucial for data normalization and the confident identification of specific compounds within complex metabolic profiles.

Future Perspectives in Ractopamine Research Utilizing Advanced Stable Isotope Tracers

The future of ractopamine research and veterinary drug residue analysis, in general, will likely see an increased reliance on more sophisticated stable isotope tracers and analytical methodologies. The synthesis and application of compounds like Ractopamine-10-sulfate-d6 are indicative of a move towards more targeted and precise analytical strategies.

Future research may focus on the synthesis of a wider range of stable isotope-labeled metabolites of ractopamine and other beta-agonists. This would allow for more comprehensive studies of their metabolism and disposition in different animal species and under various conditions. Such studies are crucial for refining withdrawal periods and ensuring that residue levels in edible tissues are below established maximum residue limits (MRLs).

Moreover, the development of multi-labeled internal standards, containing multiple stable isotopes, could offer even greater accuracy in quantification, particularly in complex matrices where isobaric interferences are a concern. The continued evolution of mass spectrometry instrumentation, towards even higher resolution and sensitivity, will enable the detection of residues at ever-lower concentrations. nih.gov The integration of these advanced analytical tools with a new generation of stable isotope tracers will be paramount in addressing future challenges in food safety and regulatory science. metsol.com

Q & A

Q. What analytical methods are recommended for detecting Ractopamine-10-sulfate-d6 in biological matrices?

To ensure accurate detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for isotope-labeled compounds. Key steps include:

  • Sample preparation : Use solid-phase extraction (SPE) to minimize matrix effects .
  • Chromatographic separation : Optimize mobile phase gradients (e.g., methanol/ammonium formate) to resolve Ractopamine-10-sulfate-d6 from endogenous interferents.
  • Validation : Perform recovery studies (70–120%) and assess precision (CV <15%) per FDA bioanalytical guidelines .

Q. How should researchers design stability studies for Ractopamine-10-sulfate-d6 in long-term storage?

Stability studies should mimic real-world conditions:

  • Temperature : Test degradation at -80°C (recommended for long-term storage), -20°C, and 4°C over 6–12 months .
  • Matrix effects : Compare stability in plasma vs. liver homogenates to identify tissue-specific degradation patterns.
  • QC samples : Include triplicates at low, medium, and high concentrations to quantify variability .

Q. What are the critical parameters for synthesizing Ractopamine-10-sulfate-d6 with high isotopic purity?

Focus on isotopic enrichment and byproduct control:

  • Deuterium incorporation : Verify >98% isotopic purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • Sulfation efficiency : Monitor reaction kinetics using UV-Vis spectroscopy to optimize sulfate conjugation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for Ractopamine-10-sulfate-d6 across species?

Address interspecies variability through:

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate species-specific metabolic rates (e.g., CYP450 isoforms) and tissue distribution coefficients .
  • In vitro-in vivo correlation (IVIVC) : Use hepatocyte assays to predict clearance rates in rodents vs. swine .
  • Statistical adjustments : Apply false discovery rate (FDR) controls to mitigate Type I errors when comparing multiple cohorts .

Q. What methodological frameworks are suitable for elucidating the metabolic pathways of Ractopamine-10-sulfate-d6?

Combine multi-omics approaches:

  • Untargeted metabolomics : Use LC-HRMS to identify phase I/II metabolites and assign structures via spectral libraries .
  • Stable isotope tracing : Track deuterium retention in urinary metabolites to distinguish host vs. microbial metabolism .
  • Kinetic modeling : Apply Michaelis-Menten equations to quantify enzyme affinity (Km) and maximal velocity (Vmax) .

Q. How should cross-study inconsistencies in Ractopamine-10-sulfate-d6 toxicity profiles be analyzed?

Conduct a systematic review with meta-analysis:

  • Eligibility criteria : Include studies with standardized dosing (e.g., μg/kg/day) and histopathology endpoints .
  • Risk of bias assessment : Use SYRCLE’s tool for animal studies to evaluate confounding factors (e.g., sample size, blinding) .
  • Dose-response meta-regression : Model heterogeneity using random-effects frameworks to quantify toxicity thresholds .

Q. What strategies optimize the validation of Ractopamine-10-sulfate-d6 antibodies in immunoassays?

Ensure specificity and reproducibility:

  • Epitope mapping : Employ phage display libraries to identify cross-reactive epitopes and engineer site-directed mutants .
  • Cross-validation : Compare ELISA results with LC-MS/MS data from 50+ samples to calculate concordance (R² >0.9) .
  • Interlaboratory trials : Share standardized protocols across labs to harmonize sensitivity and dynamic range .

Methodological Guidance

  • For experimental design : Adopt PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
  • For data interpretation : Use Benjamini-Hochberg procedures to adjust for multiple comparisons in omics datasets .
  • For reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.